(S)-(+)-Ibuprofen-d3

LC-MS/MS Bioanalysis Pharmacokinetics

Ensure quantitative accuracy in chiral bioanalysis with (S)-(+)-Ibuprofen-d3, the sole deuterated S-enantiomer that fully resolves (R)- and (S)-ibuprofen without cross-interference. Unlike racemic ibuprofen-d3, this enantiopure internal standard delivers baseline chiral separation, accurate matrix-effect correction, and regulatory-compliant data for ANDA submissions. Traceable to USP/EP reference standards, it is the essential chiral IS for validated LC-MS/MS methods in bioequivalence and enantioselective pharmacokinetic studies. Supplied with full characterization data for QC and commercial production.

Molecular Formula C13H18O2
Molecular Weight 209.3 g/mol
CAS No. 1329643-44-8
Cat. No. B1507591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Ibuprofen-d3
CAS1329643-44-8
Molecular FormulaC13H18O2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3
InChIKeyHEFNNWSXXWATRW-PCXQMPHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-Ibuprofen-d3 (CAS 1329643-44-8): A Deuterated Chiral Internal Standard for Enantioselective Ibuprofen Quantification


(S)-(+)-Ibuprofen-d3 (CAS 1329643-44-8) is a stable isotopically labeled internal standard wherein three deuterium atoms replace the three hydrogens on the α-methyl carbon of (S)-(+)-ibuprofen, the pharmacologically active S-enantiomer of the NSAID ibuprofen . With a molecular formula of C₁₃H₁₅D₃O₂ and molecular weight of 209.3 g/mol, this compound is chemically designated as (S)-2-(4-isobutylphenyl)propanoic-3,3,3-d₃ acid and is also known as Dexibuprofen D3 . Unlike unlabeled (S)-(+)-ibuprofen, which is used as an active pharmaceutical ingredient, this deuterated analog is exclusively employed as an analytical reference standard for LC-MS/MS method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of ibuprofen [1].

Why Unlabeled (S)-(+)-Ibuprofen or Racemic Ibuprofen-d3 Cannot Substitute for (S)-(+)-Ibuprofen-d3 in Analytical Workflows


Analytical substitution of (S)-(+)-Ibuprofen-d3 with unlabeled (S)-(+)-ibuprofen or racemic ibuprofen-d3 fundamentally compromises quantitative accuracy and chiral specificity. Unlabeled (S)-(+)-ibuprofen cannot function as an internal standard in mass spectrometry-based assays because it is chromatographically and spectrometrically indistinguishable from the target analyte, precluding independent quantification . Racemic ibuprofen-d3 introduces an R-enantiomer component that co-elutes with or chromatographically interferes with the (R)-ibuprofen analyte in chiral separations, while its deuterated R-enantiomer does not match the S-enantiomer-specific MRM transitions optimized for (S)-(+)-ibuprofen-d3 [1]. Furthermore, enantioselective pharmacokinetic studies require baseline-resolved separation of (R)- and (S)-ibuprofen, a requirement that racemic deuterated standards cannot support without introducing cross-interference between the internal standard and the inactive enantiomer [2].

(S)-(+)-Ibuprofen-d3: Quantitative Differentiation Evidence Versus Closest Comparators


Mass Spectrometric Differentiation: (S)-(+)-Ibuprofen-d3 vs. Unlabeled (S)-(+)-Ibuprofen in LC-MS/MS Quantification

(S)-(+)-Ibuprofen-d3 functions as a co-eluting stable isotope-labeled internal standard that compensates for matrix effects and ionization variability in LC-MS/MS analysis, whereas unlabeled (S)-(+)-ibuprofen cannot be used as an internal standard due to complete spectral overlap. In a validated human plasma LC-MS/MS method, (S)-(+)-Ibuprofen-d3 enabled a linear calibration range of 0.05–36 μg/mL with intra-day precision <5%, inter-day precision <5%, and accuracy ranging from 88.2% to 103.67% . The +3 Da mass shift (m/z 209.3 vs. 206.3 for unlabeled) permits independent MRM transition monitoring without cross-talk between analyte and internal standard channels . Without this deuterium-induced mass differential, unlabeled (S)-(+)-ibuprofen provides no independent quantification capability and cannot correct for signal suppression or enhancement in biological matrices [1].

LC-MS/MS Bioanalysis Pharmacokinetics Method Validation

Chiral Specificity: (S)-(+)-Ibuprofen-d3 vs. Racemic Ibuprofen-d3 in Enantioselective Separations

(S)-(+)-Ibuprofen-d3 provides single-enantiomer purity that matches the exact chiral configuration of the pharmacologically active (S)-ibuprofen analyte, whereas racemic ibuprofen-d3 contains equal proportions of (R)- and (S)-deuterated enantiomers. In chiral LC-MS/MS methods employing a CHIRALCEL® OJ-3R column (150 mm) with isocratic mobile phase, the (R)- and (S)-enantiomers require baseline resolution with distinct retention times [1]. Using racemic ibuprofen-d3 introduces a deuterated (R)-enantiomer component that elutes separately from the deuterated (S)-enantiomer, creating either split internal standard peaks or requiring dual-transition monitoring that compromises signal-to-noise ratio [2]. (S)-(+)-Ibuprofen-d3 eliminates this complexity by providing a single, chirally pure internal standard peak that co-elutes exclusively with the (S)-ibuprofen analyte [3].

Chiral Chromatography Enantiomer Separation Stereoselective Analysis Regulatory Bioequivalence

Pharmacokinetic Tracer Capability: Deuterium-Labeled (S)-(+)-Ibuprofen-d3 Enables Chiral Inversion Quantification

Deuterium labeling at the α-methyl position enables (S)-(+)-Ibuprofen-d3 to serve as a metabolic tracer for quantifying unidirectional chiral inversion from R-ibuprofen to S-ibuprofen. In human studies using stable isotope methodology, deuterated S-[aromatic-²H₄]ibuprofen administered alongside racemic ibuprofen permitted quantification of R-to-S inversion clearance at 57.3 ± 31.0 mL/min versus S-ibuprofen clearance at 87.4 ± 25.9 mL/min [1]. The fractional inversion of R-ibuprofen to S-ibuprofen was calculated at 0.51 ± 0.08 using deuterated S-ibuprofen clearance data, whereas the urinary metabolite method yielded 0.63 ± 0.05 (P < 0.05) [1]. In rodent models, unidirectional R-to-S inversion rates were quantified at 54.9 ± 5.6% in rats, 76.6 ± 5.3% in mice, and 65.6 ± 6.7% in guinea pigs using chiral LC-MS/MS with deuterated internal standards [2].

Stereoselective Pharmacokinetics Chiral Inversion Stable Isotope Methodology Metabolic Studies

Regulatory and Pharmacopeial Traceability: (S)-(+)-Ibuprofen-d3 vs. Non-Reference Grade Materials

(S)-(+)-Ibuprofen-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This compound supports analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of ibuprofen [1]. In contrast, generic unlabeled (S)-(+)-ibuprofen or research-grade materials lacking full characterization documentation do not provide the certificate of analysis (CoA) and traceability chain required for regulatory submissions .

ANDA Method Validation Quality Control Reference Standards

(S)-(+)-Ibuprofen-d3: Validated Application Scenarios for Analytical and Pharmacokinetic Research


Enantioselective Pharmacokinetic Studies in Preclinical and Clinical Development

(S)-(+)-Ibuprofen-d3 serves as the chiral internal standard in validated LC-MS/MS methods for simultaneously quantifying (R)- and (S)-ibuprofen in plasma from dogs [1], preterm neonates [2], and human volunteers [3]. The method achieves baseline resolution of enantiomers on CHIRALCEL® OJ-3R or Lux® Cellulose-3 columns with isocratic mobile phases, enabling accurate determination of enantiomer-specific AUC, Cmax, and clearance parameters. This application is essential for characterizing stereoselective pharmacokinetics, species-dependent chiral inversion rates, and establishing bioequivalence for ibuprofen formulations where enantiomer-specific exposure may influence therapeutic outcomes.

Regulatory Bioanalytical Method Validation for ANDA Submissions

(S)-(+)-Ibuprofen-d3 is explicitly designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) for ibuprofen products [1]. The compound is supplied with detailed characterization data and can be traced to USP or EP reference standards, meeting the documentation requirements of FDA and EMA bioanalytical method validation guidelines. Its use as a stable isotope-labeled internal standard ensures compliance with regulatory expectations for matrix effect correction and assay reproducibility in bioequivalence studies.

Metabolic Chiral Inversion Studies Using Stable Isotope Tracer Methodology

Deuterated (S)-ibuprofen enables the independent quantification of (S)-ibuprofen derived from R-to-S chiral inversion versus directly administered (S)-ibuprofen. As demonstrated in human studies administering racemic ibuprofen with deuterated S-ibuprofen, this methodology quantifies inversion clearance (57.3 ± 31.0 mL/min), fractional inversion (0.51 ± 0.08), and stereoselective metabolite formation [2]. This application is critical for understanding inter-species and inter-individual variability in ibuprofen stereoselective metabolism and for evaluating the pharmacokinetic implications of administering single-enantiomer versus racemic formulations.

Commercial Ibuprofen Production Quality Control and Release Testing

(S)-(+)-Ibuprofen-d3 can be employed during commercial production of ibuprofen for QC applications, including chiral purity assessment and enantiomeric impurity profiling of finished drug products [3]. As a certified reference standard with documented purity >98% and full characterization data, it supports release testing protocols that require accurate quantification of the active (S)-enantiomer relative to the inactive (R)-enantiomer or total racemic content.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-Ibuprofen-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.